3-(Bromomethyl)-5-methylpyridine hydrobromide is a crucial intermediate in the synthesis of rupatadine []. Rupatadine is a second-generation, non-sedating antihistamine used to treat allergic rhinitis and urticaria. The compound plays a vital role in constructing the rupatadine molecule due to its reactive bromomethyl group. This group allows for further chemical modifications, ultimately leading to the formation of the desired pharmaceutical compound.
3-(Bromomethyl)-5-methylpyridine hydrobromide is an organic compound characterized by its molecular formula CHBrN. This compound features a bromomethyl group attached to a pyridine ring, which is further substituted with a methyl group at the 5-position. Typically, it appears as a white crystalline solid and is soluble in various solvents, including water, ethanol, and ether. It serves as a significant building block in organic synthesis, particularly in the pharmaceutical industry for synthesizing compounds like rupatadine, an antihistamine used to treat allergic conditions .
This compound is classified as a halogenated heterocyclic compound. Its synthesis primarily involves the bromination of 5-methylpyridine, followed by treatment with hydrobromic acid to form the hydrobromide salt. The compound is categorized under organic compounds due to its carbon-based structure and is relevant in both academic research and industrial applications .
The molecular structure of 3-(Bromomethyl)-5-methylpyridine hydrobromide consists of:
3-(Bromomethyl)-5-methylpyridine hydrobromide participates in several chemical reactions:
The primary mechanism of action for 3-(Bromomethyl)-5-methylpyridine hydrobromide revolves around its ability to undergo nucleophilic substitution reactions. The highly reactive bromomethyl group facilitates the introduction of various functional groups through reactions with nucleophiles, which is crucial in synthetic organic chemistry and bioconjugation processes .
Detailed analyses such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are often utilized to confirm the structure and purity of synthesized compounds like this one .
3-(Bromomethyl)-5-methylpyridine hydrobromide finds applications primarily in:
The efficient synthesis of this compound plays a critical role in developing new therapeutic agents, highlighting its importance in medicinal chemistry .
The systematic naming of halogenated pyridine derivatives follows IUPAC substitutive nomenclature rules, where the parent heterocycle is "pyridine." Substituents are designated with numerical locants to indicate their positions relative to the nitrogen atom (assigned position 1). For the compound , the base structure is 5-methylpyridine, indicating a methyl group at the meta position relative to nitrogen. The prefix 3-(bromomethyl) specifies a bromine-substituted methyl group at the adjacent carbon (position 3). The suffix hydrobromide denotes the salt formed via protonation of the pyridinic nitrogen by hydrobromic acid (HBr). Thus, the complete IUPAC name is 3-(bromomethyl)-5-methylpyridine hydrobromide [1] [7].
Key nomenclature elements include:
Synonymous names reflect chemical contexts:
This systematic naming unambiguously describes the molecular connectivity and ionic character essential for chemical databases and regulatory documentation.
While single-crystal X-ray diffraction data for 3-(bromomethyl)-5-methylpyridine hydrobromide is limited in public literature, its solid-state properties and bonding patterns can be inferred from related compounds and experimental characterizations. The compound crystallizes as a white crystalline solid with a melting point of 162–165°C, consistent with ionic salts of halogenated pyridines [7]. The hydrobromide salt formation involves proton transfer from HBr to the pyridine nitrogen, generating a pyridinium cation paired with a bromide anion. This ionic association enhances crystallinity and stability under standard conditions [1].
In analogous pyridinium salts, characteristic structural features include:
The methyl group at position 5 introduces steric minimalism, allowing dense crystal packing without significant torsional strain. In situ powder XRD analyses would likely reveal orthorhombic or monoclinic symmetry, common for heteroaromatic salts.
Spectroscopic profiling provides definitive identification of 3-(bromomethyl)-5-methylpyridine hydrobromide. Key spectral assignments are compiled below.
Nuclear Magnetic Resonance (NMR) SpectroscopyTable 1: ¹H NMR Data (400 MHz, DMSO-d₆) [1] [9]
Position | δ (ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|---|
2 | 8.53 | s | 1H | Pyridine H-2 |
4 | 8.41 | s | 1H | Pyridine H-4 |
6 | 7.83 | s | 1H | Pyridine H-6 |
3-CH₂Br | 4.73 | s | 2H | -CH₂Br |
5-CH₃ | 2.37 | s | 3H | -CH₃ |
¹³C NMR Data (101 MHz, DMSO-d₆) [9]:
The singlet at δ 4.73 confirms the methylene group’s attachment to bromine, lacking adjacent protons. Deshielding of H-2/H-4/H-6 arises from the electron-withdrawing pyridinium ion.
Fourier-Transform Infrared (FT-IR) SpectroscopyKey vibrational modes (cm⁻¹) [9]:
The absence of N–H stretches above 3000 cm⁻¹ differentiates the quaternary ammonium salt from primary amines.
Mass SpectrometryHigh-resolution ESI-MS of the free base (after desalting) shows [M]⁺ at m/z 185.99 (calc. 185.9913 for C₇H₈BrN), with characteristic fragments [9]:
Table 2: Structural Comparison with Key Analogues [3] [7]
Property | 3-(Bromomethyl)-5-methylpyridine HBr | 3-(Bromomethyl)pyridine HBr | 5-Methylpyridine |
---|---|---|---|
Molecular Formula | C₇H₉Br₂N | C₆H₇Br₂N | C₆H₇N |
Molecular Weight | 266.96 g/mol | 252.94 g/mol | 93.13 g/mol |
Key Substituents | 3-CH₂Br, 5-CH₃ | 3-CH₂Br | 5-CH₃ |
Reactivity | Electrophilic at C3; nucleophilic at N | Similar | Electrophilic at C3 |
Boiling Point | Not reported | Not reported | 129°C |
The 5-methyl group in 3-(bromomethyl)-5-methylpyridine hydrobromide profoundly influences its properties compared to analogues:
In contrast, 3-(bromomethyl)pyridine hydrobromide lacks steric protection at C-5, potentially leading to di- or tri-substituted byproducts under forcing conditions. Both analogues share susceptibility to nucleophilic substitution at the bromomethyl group, but the methyl derivative’s higher molecular weight impacts stoichiometric calculations in pharmaceutical formulations [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1